molecular formula C17H19N3O2S B5715587 4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide

4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide

カタログ番号 B5715587
分子量: 329.4 g/mol
InChIキー: QJAKDJWVPNOLDE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide, also known as CXCR7 antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

科学的研究の応用

4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide antagonist has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the growth and migration of cancer cells, reduce inflammation, and improve cardiac function.

作用機序

4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide antagonist exerts its therapeutic effects by selectively binding to 4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide, a chemokine receptor that is involved in various physiological and pathological processes. By blocking the activation of 4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide, 4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide antagonist can inhibit the downstream signaling pathways that promote cancer cell growth, inflammation, and cardiac dysfunction.
Biochemical and Physiological Effects:
4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide antagonist has been shown to have several biochemical and physiological effects, including inhibition of cancer cell growth and migration, reduction of inflammation, and improvement of cardiac function. It has also been shown to modulate the immune response and enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.

実験室実験の利点と制限

4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide antagonist has several advantages for lab experiments, including its high selectivity and potency, as well as its ability to target specific signaling pathways. However, its limitations include its relatively low solubility and stability, which can affect its bioavailability and efficacy in vivo.

将来の方向性

There are several future directions for the research and development of 4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide antagonist, including the optimization of its synthesis method to improve its solubility and stability, the identification of novel therapeutic targets for 4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide antagonist, and the evaluation of its efficacy in preclinical and clinical trials for various diseases. Additionally, the development of 4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide antagonist as a diagnostic tool for cancer and other diseases is also a promising area of research.
Conclusion:
In conclusion, 4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide antagonist is a promising chemical compound that has potential therapeutic applications in various diseases. Its selective binding to 4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide and inhibition of downstream signaling pathways make it a valuable tool for studying the pathogenesis of cancer, inflammation, and cardiovascular diseases. The optimization of its synthesis method and evaluation of its efficacy in preclinical and clinical trials will pave the way for its future use in clinical practice.

合成法

4-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide antagonist can be synthesized through a multi-step process involving the reaction of 2-aminothiazole with 4-bromo-3-nitrobenzoic acid, followed by reduction with palladium on carbon and hydrogen gas. The intermediate product is further reacted with cyclohexyl isocyanate to obtain the final product.

特性

IUPAC Name

4-(cyclohexanecarbonylamino)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c21-15(12-4-2-1-3-5-12)19-14-8-6-13(7-9-14)16(22)20-17-18-10-11-23-17/h6-12H,1-5H2,(H,19,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJAKDJWVPNOLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(cyclohexylcarbonyl)amino]-N-(1,3-thiazol-2-yl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。